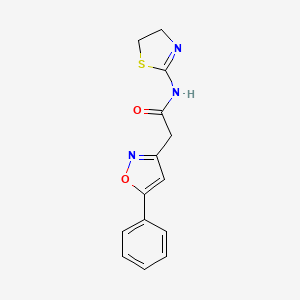

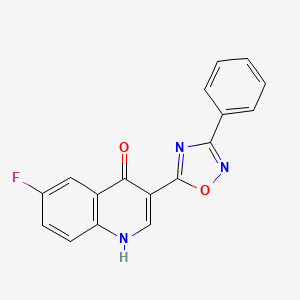

N-(4,5-dihydrothiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related thiazole and isoxazole derivatives is well-documented in the provided papers. For instance, N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moieties were prepared and evaluated for their selectivity as β3-adrenergic receptor agonists, which could be useful in treating obesity and type 2 diabetes . Another paper describes the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a precursor for the preparation of various benzoxazole derivatives . Additionally, novel 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl) acetamides were synthesized and tested for their bioactivity against bacteria and algae .

Molecular Structure Analysis

The molecular structures of related compounds are characterized using various analytical techniques. For example, the structure of synthesized N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy . The paper on N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides provides detailed crystallographic data, showing that the molecules are V-shaped and form 3-D arrays through various intermolecular interactions .

Chemical Reactions Analysis

The papers do not provide explicit details on the chemical reactions of "N-(4,5-dihydrothiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide." However, they do discuss the reactivity of similar compounds. For instance, the reaction of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives to produce anticancer agents is mentioned . These reactions are crucial for the development of new therapeutic agents with improved efficacy and selectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole and isoxazole derivatives are influenced by their molecular structure and substituents. The provided papers do not directly discuss the properties of "N-(4,5-dihydrothiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide," but they do highlight the importance of structural elucidation in understanding the properties of similar compounds. For example, the crystallographic analysis of N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides provides insights into their solid-state properties .

Scientific Research Applications

Anticancer Activity : Some derivatives of N-(4,5-dihydrothiazol-2-yl)acetamides have been synthesized and evaluated for their anticancer activity. For instance, certain compounds showed selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019). Another study synthesized 2-pyrazoline-substituted 4-thiazolidinones starting from similar compounds, which demonstrated selective inhibition of leukemia cell lines (Havrylyuk et al., 2013).

Antimicrobial Activity : Novel thiazole derivatives have been synthesized and showed significant anti-bacterial and anti-fungal activities. For example, certain compounds were found effective against various bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains such as Aspergillus niger (Saravanan et al., 2010). Another study synthesized isoxazole-substituted oxadiazoles, showing good in vitro antimicrobial activity against representative bacterial and fungal strains (Marri et al., 2018).

β3-Adrenergic Receptor Agonism : A study synthesized N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety, finding them to be potent agonists of the human β3-adrenergic receptor, which has implications for treating obesity and type 2 diabetes (Maruyama et al., 2012).

Optoelectronic Properties : Thiazole-based polythiophenes, synthesized from similar compounds, have been studied for their optoelectronic properties. These findings are relevant in the context of conducting polymers and their applications in electronics (Camurlu & Guven, 2015).

Antimalarial and COVID-19 Drug Potential : Some antimalarial sulfonamides, structurally related to N-(phenylsulfonyl)acetamide derivatives, have been theoretically investigated for their potential as COVID-19 drugs using computational calculations and molecular docking studies (Fahim & Ismael, 2021).

properties

IUPAC Name |

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c18-13(16-14-15-6-7-20-14)9-11-8-12(19-17-11)10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVVRUQITZOHKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate](/img/structure/B3004707.png)

![N-(2-bromo-4-methylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide](/img/structure/B3004708.png)

![(E)-2-cyano-N-cyclohexyl-3-[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B3004713.png)

![Ethyl 2-({[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B3004716.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B3004719.png)

![2-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B3004723.png)

![Methyl 2-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3004724.png)

![5-[(6-bromo-1H-indol-1-yl)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B3004726.png)